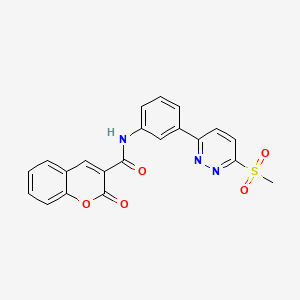

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5S/c1-30(27,28)19-10-9-17(23-24-19)13-6-4-7-15(11-13)22-20(25)16-12-14-5-2-3-8-18(14)29-21(16)26/h2-12H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOUKKUDWJJXGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the pyridazine ring and the methylsulfonyl group. The final step involves the formation of the carboxamide linkage.

Chromene Core Synthesis: The chromene core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Pyridazine Ring Introduction: The pyridazine ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate dicarbonyl compounds.

Methylsulfonyl Group Addition: The methylsulfonyl group is typically added via sulfonation reactions using reagents like methylsulfonyl chloride.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Planarity and Conjugation : The target compound’s chromene-pyridazine-amide system likely adopts a planar conformation due to extended π-conjugation, similar to the near-planar dihydropyridine analog (8.38° dihedral angle) . This planarity may enhance target binding through π-π stacking.

- Solubility and Lipophilicity : The methylsulfonyl group may increase water solubility relative to chlorophenyl or bromophenyl substituents in analogs , though this could vary with the chromene core’s hydrophobicity.

Biological Activity

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various models, and potential as a therapeutic agent.

Chemical Structure and Properties

The compound can be described by the following chemical formula: C₁₈H₁₈N₄O₃S. Its structure features a chromene core substituted with a pyridazinyl group and a methylsulfonyl moiety, which may influence its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- COX Inhibition : Some derivatives in the same class have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression .

- Antimicrobial Activity : The presence of the pyridazine ring may enhance antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Anticancer Activity

Table 1 summarizes the anticancer activity of this compound against different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HT29 (Colon Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

Table 2 presents data on the antimicrobial efficacy of the compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Strong |

| Pseudomonas aeruginosa | 64 | Weak |

Case Studies

- In Vitro Study on Cancer Cells : A study evaluated the effects of this compound on MCF7 cells. Results showed significant apoptosis at concentrations above 10 µM, correlating with increased caspase activity and PARP cleavage, indicating effective induction of programmed cell death.

- Antibacterial Efficacy : Another study tested this compound against multidrug-resistant strains of bacteria. It demonstrated notable inhibition against E. coli and S. aureus, suggesting potential for development as an antibiotic agent.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Reacting 2-oxo-2H-chromene-3-carboxylic acid derivatives with substituted anilines (e.g., 3-aminophenylpyridazine intermediates) using coupling agents like EDCI/HOBt or via acid chloride intermediates .

- Sulfonylation : Introducing the methylsulfonyl group to the pyridazine ring using methylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .

- Purification : Recrystallization from ethanol or methanol is commonly used to isolate the final product, as described in analogous chromene-carboxamide syntheses .

Q. How is the compound characterized to confirm its structural identity and purity?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and confirms stereochemistry .

- NMR spectroscopy : and NMR are used to verify substituent positions (e.g., methylsulfonyl protons at ~3.3 ppm; chromene carbonyl at ~160 ppm) .

- HPLC : Purity assessment (>98%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does tautomerism influence the compound’s biological activity, and how is this resolved experimentally?

Methodological Answer:

- Tautomer identification : X-ray crystallography (as in ) confirms the dominant keto-amine tautomer in the solid state. Computational methods (DFT) predict stability in solution .

- Biological assays : Comparative activity studies of tautomers (e.g., via controlled pH conditions) assess potency differences. For example, the keto form may exhibit stronger binding to kinase targets due to hydrogen-bonding interactions .

Q. What strategies are used to address contradictory data in anticancer activity across studies?

Methodological Answer:

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48 hr incubation) to minimize variability .

- Impurity profiling : HPLC-MS identifies byproducts (e.g., de-sulfonylated derivatives) that may skew activity results .

- Structural analogs : Compare activity with methylsulfonyl-pyridazine derivatives (e.g., EP 4374877 A2 compounds) to isolate substituent effects .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

Methodological Answer:

- Core modifications : Replace the chromene ring with coumarin or quinolinone to assess π-stacking interactions (see for chromene derivatives) .

- Substituent variation : Test pyridazine analogs (e.g., 6-trifluoromethyl vs. methylsulfonyl) to evaluate electron-withdrawing effects on target binding .

- In silico docking : Use AutoDock Vina to predict binding modes with kinases (e.g., EGFR) and prioritize synthetic targets .

Q. What experimental designs are critical for evaluating in vivo efficacy and pharmacokinetics?

Methodological Answer:

- Pharmacokinetic profiling : Administer the compound (10 mg/kg, IV/oral) in rodent models, with LC-MS/MS quantification of plasma half-life and bioavailability .

- Metabolite identification : Liver microsome assays (human/rat) detect phase I/II metabolites (e.g., sulfonyl group oxidation) .

- Toxicity screening : Histopathological analysis of liver/kidney tissues after 28-day repeated dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.